molecular formula C15H28N2O2 B5012085 Ethyl 4-(azocan-1-yl)piperidine-1-carboxylate

Ethyl 4-(azocan-1-yl)piperidine-1-carboxylate

Cat. No.: B5012085
M. Wt: 268.39 g/mol
InChI Key: WEKOPVNNUOFIIK-UHFFFAOYSA-N
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Description

Ethyl 4-(azocan-1-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidinecarboxylates It is characterized by the presence of an ethyl ester group attached to the piperidine ring, which is further substituted with an azocane moiety

Properties

IUPAC Name

ethyl 4-(azocan-1-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-2-19-15(18)17-12-8-14(9-13-17)16-10-6-4-3-5-7-11-16/h14H,2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKOPVNNUOFIIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(azocan-1-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps may include distillation, crystallization, or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(azocan-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4-(azocan-1-yl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(azocan-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but it is believed that the piperidine ring plays a crucial role in its bioactivity .

Comparison with Similar Compounds

    Ethyl 4-piperidinecarboxylate: A related compound with similar structural features but lacking the azocane moiety.

    Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate: Another piperidine derivative with a pyrazine ring substitution.

    Icaridin: A piperidine-based compound used as an insect repellent

Uniqueness: Ethyl 4-(azocan-1-yl)piperidine-1-carboxylate is unique due to the presence of the azocane moiety, which imparts distinct chemical and biological properties.

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